molecular formula C18H27N5O2 B6697739 N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine

Cat. No.: B6697739
M. Wt: 345.4 g/mol
InChI Key: JNBHWZMCFPTSSC-UHFFFAOYSA-N
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Description

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine: is a complex organic compound that features a unique structure combining an oxane ring, a methyltetrazole group, and an ethanamine backbone

Properties

IUPAC Name

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-13-5-6-16(24-4)15(11-13)18(7-9-25-10-8-18)12-19-14(2)17-20-21-22-23(17)3/h5-6,11,14,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHWZMCFPTSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCOCC2)CNC(C)C3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyltetrazole group: This step often involves the reaction of a suitable amine with a tetrazole precursor under controlled temperature and pH conditions.

    Coupling of the oxane and methyltetrazole moieties: This is usually done through a nucleophilic substitution reaction, where the oxane ring is functionalized to allow for the attachment of the methyltetrazole group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.

    Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential, particularly in the development of new pharmaceuticals.

    Industry: Its unique properties could be exploited in the creation of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound could influence various biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine
  • N-[[4-(2-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine

Uniqueness

N-[[4-(2-methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-(1-methyltetrazol-5-yl)ethanamine stands out due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

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